molecular formula C23H28N2O4 B6067231 ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate

ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate

Cat. No. B6067231
M. Wt: 396.5 g/mol
InChI Key: LQNOFFKPYKIBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of piperidinecarboxylic acid derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes and receptors, which are involved in the pathogenesis of various diseases. The compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate has been reported to have various biochemical and physiological effects. The compound has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been found to have neuroprotective effects, which may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate. One of the most significant directions is the further investigation of its mechanism of action, which may lead to the development of more effective drugs. Another direction is the study of the compound's pharmacokinetics and pharmacodynamics, which may aid in the optimization of its therapeutic effects. Additionally, the compound's potential as a diagnostic tool for various diseases warrants further investigation.

Synthesis Methods

Several methods have been reported for the synthesis of ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate. One of the most common methods involves the reaction of benzylamine, ethyl 3-oxopiperidine-1-carboxylate, and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then hydrolyzed to give the final product.

Scientific Research Applications

Ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate has been reported to have various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. The compound has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

ethyl 3-benzyl-1-[(4-methoxyphenyl)carbamoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-3-29-21(26)23(16-18-8-5-4-6-9-18)14-7-15-25(17-23)22(27)24-19-10-12-20(28-2)13-11-19/h4-6,8-13H,3,7,14-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNOFFKPYKIBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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